molecular formula C19H14N2O2S B5836270 N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide

Cat. No. B5836270
M. Wt: 334.4 g/mol
InChI Key: GSIYTZJDUPTRPV-UHFFFAOYSA-N
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Description

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide, also known as BPTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTC belongs to the class of benzoxazole derivatives and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways. For example, N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinase C (PKC), which plays a role in cell proliferation and differentiation.
Biochemical and Physiological Effects
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In addition, N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide has been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide in lab experiments is its high potency. It has been shown to exhibit anti-cancer and anti-inflammatory effects at low concentrations. In addition, N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide is relatively easy to synthesize and purify, making it readily available for research purposes.
However, one of the limitations of using N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in certain experimental settings. In addition, the mechanism of action of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide. One area of research is the development of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide derivatives with improved solubility and bioavailability. This could enhance the therapeutic potential of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide in various disease settings.
Another area of research is the identification of the specific enzymes and signaling pathways targeted by N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide. This could provide insight into the mechanism of action of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide and facilitate the development of more targeted therapies.
Finally, further studies are needed to evaluate the safety and efficacy of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide in preclinical and clinical settings. This could ultimately lead to the development of novel therapeutic agents for the treatment of cancer and inflammatory diseases.
Conclusion
In conclusion, N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide is a promising chemical compound with potential therapeutic applications in cancer and inflammatory diseases. Its anti-cancer and anti-inflammatory properties, as well as its ability to modulate gene expression, make it a valuable tool for scientific research. Further studies are needed to fully understand the mechanism of action of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide and to evaluate its safety and efficacy in various disease settings.

Synthesis Methods

The synthesis of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide involves the reaction of 2-amino-5-methylbenzoxazole with 3-bromoanisole and thiophene-2-carboxylic acid chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide in high yield.

Scientific Research Applications

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-cancer properties. N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It achieves this by inducing cell cycle arrest and apoptosis in cancer cells.
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.

properties

IUPAC Name

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c1-12-7-8-16-15(10-12)21-19(23-16)13-4-2-5-14(11-13)20-18(22)17-6-3-9-24-17/h2-11H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIYTZJDUPTRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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